2'-Methoxy-5'-nitrobenzamil
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Overview
Description
2'-Methoxy-5'-nitrobenzamil is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzamil, which is a known inhibitor of the epithelial sodium channel (ENaC). The ENaC is a transmembrane protein that is responsible for the reabsorption of sodium ions in the kidneys, lungs, and other organs. The inhibition of ENaC has been shown to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.
Mechanism of Action
The mechanism of action of 2'-methoxy-5'-nitrobenzamil involves the inhibition of this compound. The compound binds to the channel and blocks the reabsorption of sodium ions. This leads to an increase in the excretion of sodium in the urine and a decrease in blood pressure. The inhibition of this compound has also been shown to have beneficial effects in the treatment of cystic fibrosis, where it can help to reduce the viscosity of mucus in the lungs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. The compound has been shown to reduce blood pressure in hypertensive rats and to improve lung function in mice with cystic fibrosis. The compound has also been shown to have anti-inflammatory effects in the lungs, which may contribute to its therapeutic potential in the treatment of respiratory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2'-methoxy-5'-nitrobenzamil is its specificity for this compound. The compound has been shown to have minimal effects on other ion channels and transporters, which makes it a useful tool for studying the role of this compound in various physiological processes. However, one of the limitations of the compound is its relatively low potency compared to other this compound inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for the study of 2'-methoxy-5'-nitrobenzamil. One area of research is the development of more potent this compound inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as pulmonary edema and renal disease. Additionally, the compound may be useful in the study of the role of this compound in the regulation of electrolyte balance and fluid homeostasis in the body.
Synthesis Methods
The synthesis of 2'-methoxy-5'-nitrobenzamil involves the reaction of benzamil with methoxyamine hydrochloride and sodium nitrite. The reaction takes place in an acidic medium and results in the formation of the desired compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2'-Methoxy-5'-nitrobenzamil has been studied for its potential use as an this compound inhibitor in scientific research. The compound has been shown to be effective in blocking this compound activity in vitro and in vivo. This inhibition has been demonstrated to have therapeutic potential in the treatment of hypertension, cystic fibrosis, and other diseases.
Properties
122341-74-6 | |
Molecular Formula |
C14H15ClN8O4 |
Molecular Weight |
394.77 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN8O4/c1-27-8-3-2-7(23(25)26)4-6(8)5-19-14(18)22-13(24)9-11(16)21-12(17)10(15)20-9/h2-4H,5H2,1H3,(H4,16,17,21)(H3,18,19,22,24) |
InChI Key |
FUWFKBHKVULDCP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
122341-74-6 | |
synonyms |
2'-methoxy-5'-nitrobenzamil MN-benzamil |
Origin of Product |
United States |
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